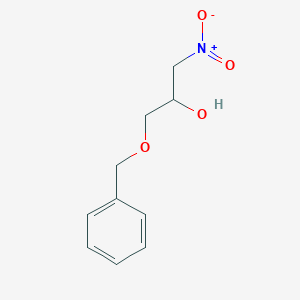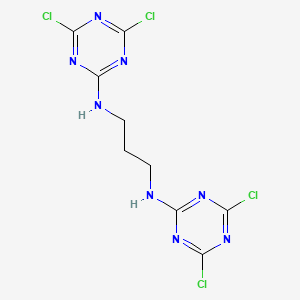
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine is a compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4,6-dichloro-1,3,5-triazin-2-yl groups attached to a propane-1,3-diamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine typically involves the reaction of cyanuric chloride with propane-1,3-diamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms by the amine groups. The reaction is usually performed in an organic solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to maintain precise control over reaction conditions. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine rings can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols are commonly used. .
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a triazine derivative with an amine group replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Wirkmechanismus
The mechanism of action of N1,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine involves its interaction with nucleophilic sites in biological macromolecules. The triazine rings can form covalent bonds with amino, thiol, or hydroxyl groups in proteins and enzymes, leading to the inhibition of their activity . This interaction is the basis for its antimicrobial and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(4,6-dichloro-1,3,5-triazin-2-yl)-2,6-diaminohexanic acid: Similar structure but with a hexane backbone instead of propane.
4,6-Dichloro-1,3,5-triazine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of a propane-1,3-diamine backbone. This structure imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Eigenschaften
CAS-Nummer |
273212-22-9 |
|---|---|
Molekularformel |
C9H8Cl4N8 |
Molekulargewicht |
370.0 g/mol |
IUPAC-Name |
N,N'-bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C9H8Cl4N8/c10-4-16-5(11)19-8(18-4)14-2-1-3-15-9-20-6(12)17-7(13)21-9/h1-3H2,(H,14,16,18,19)(H,15,17,20,21) |
InChI-Schlüssel |
JHGMVIQDSFHILD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC1=NC(=NC(=N1)Cl)Cl)CNC2=NC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


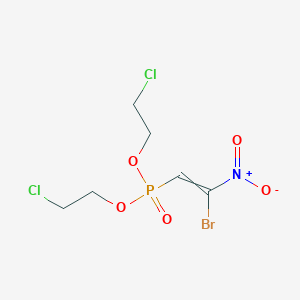

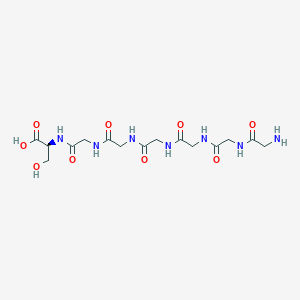
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
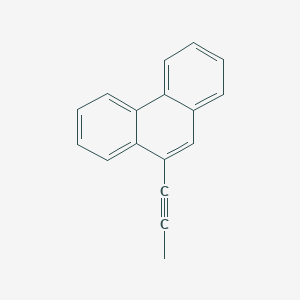

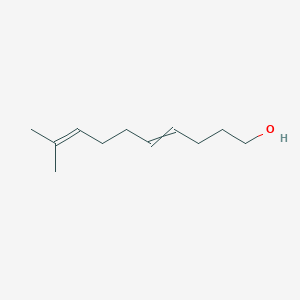
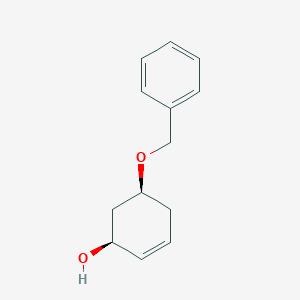
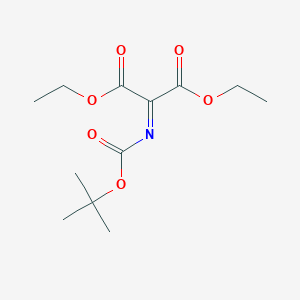
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)

![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
